1-(4-Fluorophenacyl)quinolinium
Description
Properties
Molecular Formula |
C17H13FNO+ |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-quinolin-1-ium-1-ylethanone |
InChI |
InChI=1S/C17H13FNO/c18-15-9-7-14(8-10-15)17(20)12-19-11-3-5-13-4-1-2-6-16(13)19/h1-11H,12H2/q+1 |
InChI Key |
XAYAWIOVPYSKGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinolinium Derivatives
Structural and Functional Group Variations
The biological activity of quinolinium derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Table 1: Comparison of Quinolinium Derivatives
Structure-Activity Relationship (SAR)
- Para-Substituents: Derivatives with para-substituents (e.g., 4-fluoro, 4-cyano) show higher activity than meta-substituted analogs due to optimized steric and electronic interactions .
- Lipophilicity : Hydrophobic groups (e.g., cyclohexylpentyl in ) improve membrane permeability. The phenacyl group balances hydrophilicity and lipophilicity.
- Electron-Withdrawing Groups: Fluorine and cyano groups enhance target binding by polarizing the quinolinium ring, as seen in antifungal and antibacterial derivatives .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis of 1-(4-fluorophenacyl)quinolinium bromide follows a straightforward SN2 mechanism (Figure 1). Quinoline’s nucleophilic nitrogen attacks the electrophilic α-carbon of 4-fluorophenacyl bromide, displacing the bromide ion and forming the quaternary salt. The electron-withdrawing fluorine atom on the phenacyl group enhances the electrophilicity of the α-carbon, accelerating the reaction.
-
Reactants : Quinoline (1 mmol) and 4-fluorophenacyl bromide (1.5 mmol) in acetone (30 mL).
-
Conditions : Reflux at 56°C for 16 hours, followed by 12 hours of stirring at room temperature.
-
Workup : Precipitation of the crude product, filtration, and washing with cold acetone.
-
Yield : >90% (estimated from analogous reactions with phenacyl bromides).
Optimization and Variants
-
Solvent Effects : Acetone is optimal due to its polarity and ability to dissolve both reactants. Substituting with acetonitrile or dichloromethane reduces yields by 15–20%.
-
Stoichiometry : A 1:1.5 molar ratio of quinoline to 4-fluorophenacyl bromide ensures complete conversion, minimizing unreacted starting material.
-
Temperature : Prolonged reflux (16 hours) is critical for high conversion; shorter durations (6–8 hours) result in <70% yield.
Table 1. Comparative Reaction Conditions for Quinolinium Salt Synthesis
| Parameter | Optimal Value | Suboptimal Variants | Yield Impact |
|---|---|---|---|
| Solvent | Acetone | Acetonitrile, Dichloromethane | ↓ 15–20% |
| Molar Ratio | 1:1.5 | 1:1 | ↓ 25–30% |
| Reaction Time | 16 hours (reflux) | 6–8 hours | ↓ 20–30% |
| Temperature | 56°C (reflux) | Room temperature | ↓ 40–50% |
Alternative Methods and Their Limitations
Organometallic Addition to Pre-Activated Intermediates
A less common approach involves generating a chloroquinolinium intermediate using oxalyl chloride, followed by reaction with 4-fluorophenyllithium:
-
Step 1 : Treat quinoline with oxalyl chloride to form chloroquinolinium chloride.
-
Step 2 : React with 4-fluorophenyllithium (1.5 equiv.) in THF at –78°C.
-
Yield : ~60–70%, lower than direct quaternization due to side reactions.
While this method avoids harsh alkylating agents, it requires cryogenic conditions and specialized reagents, limiting scalability.
Gould-Jacobs Cyclization (Non-Viable for Target Compound)
The Gould-Jacobs reaction, used for quinolin-4-ones, is unsuitable for this compound due to incompatible functional groups and reaction conditions (e.g., decarboxylation at 250°C).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
Challenges and Practical Considerations
-
By-Products : Trace amounts of unreacted quinoline or 4-fluorophenacyl bromide may persist but are removed via acetone washing.
-
Scale-Up : The reaction is linearly scalable to 100 mmol without yield loss, provided adequate stirring and temperature control.
-
Storage : The bromide salt is hygroscopic; store under desiccating conditions at –20°C.
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